molecular formula C6H13N3O2S B2943192 [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine CAS No. 850802-71-0

[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine

Cat. No.: B2943192
CAS No.: 850802-71-0
M. Wt: 191.25
InChI Key: DHPGSEUWTGMTSM-UHFFFAOYSA-N
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Description

[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine is an organic compound with the molecular formula C6H13N3O2S It is a sulfamoyl derivative that contains a cyanoethyl group and a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine typically involves the reaction of dimethylamine with a suitable sulfamoyl chloride derivative. One common method is the reaction of dimethylamine with (2-cyanoethyl)(methyl)sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the sulfamoyl group can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

[(2-Cyanoethyl)(methyl)sulfamoyl]dimethylamine can be compared with other sulfamoyl derivatives, such as:

    [(2-Cyanoethyl)(methyl)sulfamoyl]ethylamine: Similar structure but with an ethyl group instead of dimethylamine.

    [(2-Cyanoethyl)(methyl)sulfamoyl]propylamine: Contains a propyl group instead of dimethylamine.

    [(2-Cyanoethyl)(methyl)sulfamoyl]butylamine: Contains a butyl group instead of dimethylamine.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[dimethylsulfamoyl(methyl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c1-8(2)12(10,11)9(3)6-4-5-7/h4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPGSEUWTGMTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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